2-(diethylamino)ethyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate
Overview
Description
2-(diethylamino)ethyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as DEABI and is a member of the isoindoline family of compounds. DEABI has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Medicinal Chemistry and Drug Design
The compound’s structure, which includes an indole derivative, suggests its potential in medicinal chemistry. Indole derivatives are known for their broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties . This compound could be pivotal in the design of new drugs targeting these therapeutic areas.
Advanced Material Synthesis
Compounds with complex aromatic structures, such as CBDivE_003722, are often used in the synthesis of advanced materials. For instance, they can be incorporated into polymers or coatings to impart specific electronic or optical properties, potentially useful in electronics or photonics applications .
Environmental Science
Compounds like CBDivE_003722 can be studied for their environmental impact, degradation pathways, and potential as environmental sensors. Understanding its interaction with various environmental factors would be crucial for risk assessment and management .
Nanotechnology
The compound’s structure could be explored for creating nanoparticles with specific interactions with biological systems. These nanoparticles could be used in drug delivery systems, bioimaging, or as part of therapeutic strategies against diseases like cancer .
Interdisciplinary Sciences
The compound’s diverse potential applications make it a subject of interest in interdisciplinary sciences, where it could bridge gaps between fields such as occupational therapy, evidence-based practice, and occupational science .
properties
IUPAC Name |
2-(diethylamino)ethyl 4-(3-imino-1H-isoindol-2-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-3-23(4-2)13-14-26-21(25)16-9-11-18(12-10-16)24-15-17-7-5-6-8-19(17)20(24)22/h5-12,22H,3-4,13-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXGPWOYJYTHKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diethylamino)ethyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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